3-ethenylhexanoic acid
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Overview
Description
3-Ethenylhexanoic acid is an unsaturated fatty acid belonging to the omega-7 fatty acid family It is characterized by the presence of a vinyl group attached to the third carbon of the hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethenylhexanoic acid can be synthesized through several methods. One common approach involves the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation to form 2-ethylhexenal. Hydrogenation of 2-ethylhexenal yields 2-ethylhexanal, which is then oxidized to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroformylation and hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Ethenylhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogens like bromine or chlorine, and hydrogen halides such as hydrochloric acid.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Ethenylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-ethenylhexanoic acid exerts its effects involves its interaction with various molecular targets and pathways. The vinyl group allows for unique reactivity, enabling the compound to participate in diverse chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes and cellular functions .
Comparison with Similar Compounds
2-Ethylhexanoic acid: Similar in structure but lacks the vinyl group, leading to different chemical properties and reactivity.
3-Ethylhexanoic acid: Another similar compound but without the unsaturation, affecting its chemical behavior
Uniqueness: This makes it a valuable compound for specialized chemical synthesis and industrial applications .
Properties
CAS No. |
245079-05-4 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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